molecular formula C17H12D6N2O6 B1139256 Nifedipine D6 CAS No. 1188266-14-9

Nifedipine D6

Cat. No. B1139256
CAS RN: 1188266-14-9
M. Wt: 352.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Nifedipine D6 is an internal standard for the quantification of nifedipine . It is a dihydropyridine L-type calcium channel blocker . It is used as an antihypertensive and antianginal . It is also a dihydorpyridine calcium channel blocker .


Synthesis Analysis

The synthesis of dihydropyrimidines, which are isosteres of nifedipine, is crucial. The Biginelli condensation reaction has been used extensively in the synthesis of dihydropyrimidines . The Hantzsch reaction has also been used to prepare a library of N-labelled 1,4-dihydropyridines from [13N]ammonia, including nifedipine .


Molecular Structure Analysis

The molecular formula of Nifedipine D6 is C17H12D6N2O6 . Its average mass is 352.372 Da and its monoisotopic mass is 352.154144 Da .


Physical And Chemical Properties Analysis

Nifedipine D6 is slightly soluble in chloroform and methanol . It is a solid at room temperature .

Scientific Research Applications

Calcium Channel Blocking

Nifedipine-d6, like its parent compound Nifedipine, is known for its calcium channel blocking properties . It acts as an efficient calcium channel blocker, affecting the intake of calcium ions in vascular smooth muscle . This property is crucial in managing hypertension .

Hypertension Management

Nifedipine-d6 plays a significant role in the management of hypertension . By blocking calcium channels, it helps to relax and widen blood vessels, thereby reducing blood pressure .

Cardiovascular Disease Treatment

Nifedipine-d6 is also used in the treatment of cardiovascular diseases . Its calcium channel blocking efficiency contributes to the management of conditions related to hypertension .

Treatment of Angina

Nifedipine-d6 is widely used for the treatment of angina . By relaxing coronary arteries, it increases the supply of blood and oxygen to the heart while reducing its workload .

Treatment of Raynaud’s Phenomenon

Nifedipine-d6 is also used to treat Raynaud’s phenomenon . It helps to widen blood vessels in the hands and feet, improving blood flow to these areas .

Blockage of Potassium Ions

Apart from calcium channel modulation, Nifedipine-d6 finds applications in the blockage of potassium ions activated by calcium ions in human erythrocytes . This property further extends its therapeutic applications .

Laboratory Experiments

Nifedipine-d6, being a synthetic compound derived from Nifedipine, finds applications across various scientific research and laboratory experiments . Its versatility makes it a valuable compound in research .

Safety And Hazards

Nifedipine D6 is for R&D use only and not for medicinal, household or other use . In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMSNHJOBLJNT-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662146
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifedipine-d6

CAS RN

1188266-14-9
Record name 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Nifedipine D6 primarily used for in scientific research?

A: Nifedipine D6 is a deuterated form of the calcium channel blocker Nifedipine. Due to its similar chemical behavior but distinguishable mass, it serves as an internal standard (IS) in analytical techniques like LC-MS/MS [, , ]. This means it helps quantify Nifedipine levels in biological samples like human plasma, ensuring accurate and reliable measurements in pharmacokinetic studies and bioequivalence trials.

Q2: Why is a specific analytical method like UHPLC-MS/MS preferred for Nifedipine analysis?

A: UHPLC-MS/MS offers high sensitivity and selectivity, crucial for analyzing trace amounts of Nifedipine in complex matrices like plasma [, ]. This method allows for a rapid analysis with a run time as short as 1.2 minutes []. The use of specific mass transitions for Nifedipine and Nifedipine D6 (its deuterated counterpart) ensures accurate detection and quantification even in the presence of other compounds.

Q3: Can you explain the importance of analytical method validation when researching a drug like Nifedipine?

A: Validation ensures the accuracy, precision, and reliability of the analytical method used to quantify Nifedipine. Researchers demonstrated these parameters for their chosen method using parameters such as linearity, recovery, and stability [, , ]. A validated method ensures that the data generated is trustworthy and can be used to draw meaningful conclusions about the drug's behavior in the body.

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